Tetrahydrothiophen-3-one (CAS 1003-04-9) is a low-molecular-weight (102.15 g/mol) sulfur-containing heterocyclic ketone that serves as a critical dual-use material in both chemical synthesis and commercial flavor formulation. Unlike its structural isomers, this compound features a ketone group at the 3-position, which preserves the stability of the saturated thiophene ring while offering a highly reactive electrophilic center. Industrially, it is procured as a high-purity (>98%) liquid building block for the synthesis of complex sulfur heterocycles, chiral alcohols via biocatalysis, and specialized peptide linkers[1]. Furthermore, its potent organoleptic properties make it a high-impact, FEMA-approved (FEMA 3266) flavor modifier utilized at trace parts-per-million levels in commercial food and beverage manufacturing [2].
Substituting Tetrahydrothiophen-3-one with closely related analogs results in fundamental process failures due to divergent chemical reactivity and physical properties. Attempting to use the positional isomer tetrahydrothiophen-2-one (a thiolactone) in nucleophilic addition reactions (such as Grignard or Wittig reactions) leads to immediate ring-opening via thioester cleavage, destroying the cyclic scaffold required for downstream active pharmaceutical ingredients [1]. Similarly, substituting with the carbon analog cyclopentanone eliminates the beta-sulfur atom, which is strictly required for generating stable sulfonium ylides in solid-phase peptide synthesis [2]. In flavor applications, replacing the sulfur-containing ring with cyclopentanone completely abolishes the critical roasted meat and garlic organoleptic notes, rendering the substitute useless for savory formulations [3].
For the production of chiral generic APIs, Tetrahydrothiophen-3-one serves as a highly efficient substrate for engineered Ketone Reductases (KREDs). Under optimized biocatalytic conditions at the 100 kg scale, the reduction of this 3-ketone yields (R)-tetrahydrothiophene-3-ol with an enantiomeric excess (ee) exceeding 99.3% [1]. In contrast, attempting to reduce the thiolactone isomer (tetrahydrothiophen-2-one) results in ring-opened acyclic mercapto-alcohols rather than the desired cyclic chiral alcohol. This quantitative conversion allows manufacturers to bypass multi-step, low-yield chiral pool syntheses in favor of a single-step, high-ee enzymatic reduction [1].
| Evidence Dimension | Cyclic chiral alcohol yield and enantiomeric purity |
| Target Compound Data | >99.3% ee of (R)-tetrahydrothiophene-3-ol (intact ring) |
| Comparator Or Baseline | Tetrahydrothiophen-2-one (yields 0% cyclic alcohol due to ring-opening) |
| Quantified Difference | Absolute retention of the cyclic scaffold with >99.3% ee vs. complete structural degradation. |
| Conditions | 100 kg scale KRED biocatalytic reduction in isopropyl alcohol/buffer. |
Enables scalable, single-step procurement of high-purity chiral building blocks while avoiding the hazardous and inefficient multi-step chiral pool synthesis.
In industrial flavor compounding, Tetrahydrothiophen-3-one exhibits an exceptionally low flavor threshold, functioning as a high-impact modifier. Quantitative sensory data demonstrates that it imparts robust roasted meat, garlic, and savory notes at finished product concentrations as low as 0.01 to 1.0 ppm [1]. The carbon analog, cyclopentanone, lacks the sulfur atom necessary to trigger these specific olfactory receptors and instead provides weak ethereal/minty notes at much higher thresholds, failing to replicate the Maillard-reaction profile [2]. This extreme potency allows procurement teams to purchase significantly lower volumes of the target compound while achieving superior flavor complexity.
| Evidence Dimension | Effective formulation concentration for savory notes |
| Target Compound Data | 0.01 - 1.0 ppm (delivers robust roasted/meaty profile) |
| Comparator Or Baseline | Cyclopentanone (fails to deliver savory notes at any concentration) |
| Quantified Difference | >100x lower effective use level for target profile compared to generic ketones. |
| Conditions | Sensory evaluation in finished consumer food and beverage matrices. |
Drastically reduces the required volume of raw material per batch of flavor formulation, optimizing both procurement budgets and supply chain logistics.
Tetrahydrothiophen-3-one is specifically utilized to synthesize stable, cyclic alkyl sulfide linkers for Fmoc-based solid-phase peptide synthesis (SPPS). When converted to a resin-bound sulfonium ylide precursor, the cyclic tetrahydrothiophene core provides a stable, non-hygroscopic environment [1]. In direct contrast, acyclic sulfide comparators (such as those derived from dimethyl sulfide) form extremely hygroscopic bromide salts that degrade prematurely during storage and handling [1]. The structural rigidity of the 5-membered ring ensures that the linker remains intact during iterative peptide chain elongation, directly impacting the final yield of C-terminal peptide alpha-ketoacids.
| Evidence Dimension | Resin-bound precursor stability and handling |
| Target Compound Data | Forms stable, storable, non-hygroscopic sulfonium ylide precursors |
| Comparator Or Baseline | Acyclic sulfides (form extremely hygroscopic, unstable salts) |
| Quantified Difference | Transition from an unstable, moisture-sensitive intermediate to a fully storable, bench-stable resin-bound precursor. |
| Conditions | Fmoc-based SPPS for C-terminal alpha-ketoacid generation. |
Eliminates batch failures caused by linker degradation, ensuring reproducible procurement and utilization of SPPS resins in automated peptide manufacturing.
Directly leveraging its compatibility with KRED biocatalysis, this compound is the optimal precursor for manufacturing (R)-tetrahydrothiophene-3-ol. It is procured by pharmaceutical manufacturers to replace hazardous, multi-step chiral pool syntheses, achieving >99.3% ee at the 100 kg scale for generic API production [1].
Due to its extreme organoleptic potency at 0.01–1.0 ppm, flavor houses procure this compound to impart authentic roasted meat, garlic, and vegetable notes in processed foods, soups, and beverages. It is chosen over carbon analogs because only the sulfur-containing ring can replicate the required Maillard-reaction flavor profile at trace levels [2].
Chemical suppliers and peptide synthesis laboratories procure Tetrahydrothiophen-3-one to synthesize stable sulfonium ylide linkers. Its cyclic structure prevents the hygroscopic degradation seen in acyclic sulfides, making it the preferred starting material for resins used in the automated synthesis of complex C-terminal peptide alpha-ketoacids [3].
Irritant